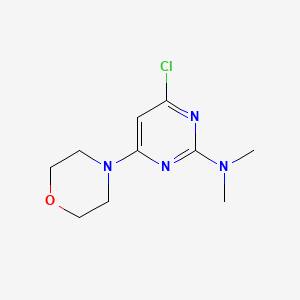
4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is a chemical compound with the molecular formula C₁₂H₁₈ClN₅O It is a derivative of pyrimidinamine, featuring a chlorine atom, two methyl groups, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine typically involves multiple steps, starting with the chlorination of a suitable pyrimidinamine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions necessary for introducing the chlorine and morpholine groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the chlorine or morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.
科学的研究の応用
Chemistry: In chemistry, 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for a range of applications.
作用機序
The mechanism by which 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Chloro-N,6-dimethyl-4-pyrimidinamine
2-Pyrimidinamine, 4,6-dimethyl-
Uniqueness: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
生物活性
4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing data from various sources to provide a comprehensive overview.
- Molecular Formula : C11H15ClN4O
- Molecular Weight : 244.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The presence of the morpholino group enhances its solubility and bioavailability, potentially allowing for better interaction with cellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in various signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial properties against both gram-positive and gram-negative bacteria.
- Antiviral Properties : There is emerging evidence suggesting that this compound may interfere with viral replication processes.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various halogenated compounds, including this compound, against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound demonstrated significant antibacterial activity, comparable to clinically used antibiotics like ampicillin and isoniazid .
- Cytotoxicity Assessment : In a cytotoxicity study involving primary porcine monocyte-derived macrophages, the compound exhibited low cytotoxic effects while maintaining high antimicrobial efficacy, suggesting a favorable therapeutic index .
- Viral Replication Inhibition : Research indicated that the compound effectively inhibited HAdV replication, showing potential as a therapeutic agent against viral infections .
特性
IUPAC Name |
4-chloro-N,N-dimethyl-6-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-14(2)10-12-8(11)7-9(13-10)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUOUWOIFWJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














